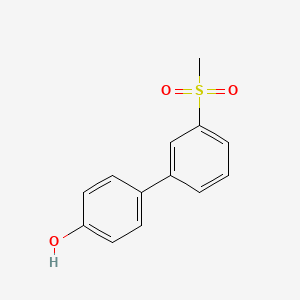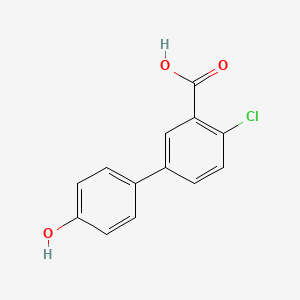
3-(3-Methylsulfonylphenyl)phenol, 95%
Übersicht
Beschreibung
3-(3-Methylsulfonylphenyl)phenol, 95% (3-MSPP) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic phenol, meaning it contains a phenol group attached to an aromatic ring. In its pure form, it is a white crystalline solid that is soluble in polar solvents, such as alcohols and water. 3-MSPP has been used in a variety of research applications, including biochemical, physiological, and pharmacological research.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylsulfonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in biochemical research to study the effects of compounds on enzyme activity, as well as in physiological research to study the effects of compounds on cell growth and development. It has also been used in pharmacological research to study the effects of compounds on drug metabolism and drug action. Additionally, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-Methylsulfonylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 3-(3-Methylsulfonylphenyl)phenol, 95% may also act as an agonist of the receptor G-protein coupled receptor, which is involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylsulfonylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of cytochrome P450, which can lead to the inhibition of drug metabolism and drug action. In addition, 3-(3-Methylsulfonylphenyl)phenol, 95% has been shown to act as an agonist of the G-protein coupled receptor, which can lead to the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Methylsulfonylphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it easier to work with and more reliable in results. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-(3-Methylsulfonylphenyl)phenol, 95% in laboratory experiments, such as its low solubility in water and its tendency to form insoluble complexes with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for 3-(3-Methylsulfonylphenyl)phenol, 95% research. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development and other areas of research. Additionally, further research into the synthesis methods for 3-(3-Methylsulfonylphenyl)phenol, 95% and its potential uses in the synthesis of other compounds could lead to new and improved methods for producing 3-(3-Methylsulfonylphenyl)phenol, 95% and its derivatives. Finally, further research into the potential toxicological effects of 3-(3-Methylsulfonylphenyl)phenol, 95% could lead to improved safety protocols for its use in laboratory experiments.
Synthesemethoden
3-(3-Methylsulfonylphenyl)phenol, 95% can be synthesized by a number of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Friedel-Crafts alkylation. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This reaction produces an ether, which is then reacted with an aromatic aldehyde to form the desired product. The Knoevenagel condensation involves the reaction of an aldehyde with an activated methylene compound, such as an acid chloride or an acid anhydride, in the presence of a base. The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
3-(3-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRWLIGRIDMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683595 | |
| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094217-64-7 | |
| Record name | 3′-(Methylsulfonyl)[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094217-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)
